1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine
Description
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine is a heterocyclic compound featuring a piperazine core substituted with an ethyl group at the 4-position and an azetidine-containing side chain at the 1-position.
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(azetidin-2-ylmethyl)-4-ethylpiperazine |
InChI |
InChI=1S/C10H21N3/c1-2-12-5-7-13(8-6-12)9-10-3-4-11-10/h10-11H,2-9H2,1H3 |
InChI Key |
CPRLAXYRWUGAFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine typically involves the formation of the azetidine ring followed by its attachment to the piperazine ring. One common method is the aza-Michael addition, where an azetidine derivative reacts with a piperazine derivative under basic conditions . Another method involves the use of the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by its functionalization and coupling with the piperazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amines or other reduced derivatives.
Substitution: Formation of substituted piperazine or azetidine derivatives.
Scientific Research Applications
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets in biological systems. The azetidine ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Impact of Substituents on Pharmacological Properties
- Ethyl vs.
- Azetidine vs. Piperidine : Azetidine’s smaller ring size imposes greater conformational restriction compared to six-membered piperidine, possibly improving target selectivity in antiviral or enzyme-binding applications .
- Bulkier Substituents : MT-45’s 1,2-diphenylethyl group contributes to psychoactivity by interacting with opioid receptors, whereas the azetidine side chain in the target compound may favor different receptor interactions .
Key Research Findings
- Antiviral Potential: The 4-ethylpiperazine moiety enhances antiviral activity in RSV inhibitors, with docking studies supporting its role in hydrophobic cavity binding .
- Toxicity Trade-offs : While 4-ethylpiperazine improves enzyme inhibition, it may increase hemotoxicity in certain scaffolds, necessitating careful structural optimization .
- Structural Flexibility : Azetidine-containing derivatives offer a balance between rigidity and bioactivity, contrasting with more flexible piperidine-based compounds .
Biological Activity
1-[(Azetidin-2-yl)methyl]-4-ethylpiperazine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C12H18N2
Molecular Weight : 194.29 g/mol
IUPAC Name : this compound
Canonical SMILES : CCN1CCN(CC1)C(C2CCN2)C
Synthesis
The synthesis of this compound typically involves the reaction between azetidine derivatives and piperazine under controlled conditions. The process may require specific catalysts and solvents to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors. It has been shown to exhibit both agonistic and antagonistic properties depending on the receptor subtype involved.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant-like effects, possibly through modulation of serotonin pathways.
- Antimicrobial Properties : Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial activity against various bacterial strains.
- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases.
Antimicrobial Studies
A study conducted by Solanki et al. (2020) evaluated the antimicrobial activity of several piperazine derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .
Neuropharmacological Research
In a series of experiments examining the neuropharmacological properties of piperazine derivatives, it was found that this compound exhibited significant binding affinity for serotonin receptors, which may explain its potential antidepressant effects .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 1-(4-Ethylpiperazin-1-yl)-2-(methylthio)benzene | C12H18N2S | Antidepressant |
| 1-(3-Chlorophenyl)-4-(methylpiperazin-1-yl)butanone | C14H20ClN2O | Antimicrobial |
| 1-(pyrrolidin-1-yl)-4-(methylpiperazin-1-yl)butanone | C13H20N2O | Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
